2-Oxo-5-propylcyclohexane-1-carbaldehyde
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Overview
Description
2-Oxo-5-propylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O₂. It features a cyclohexane ring substituted with an aldehyde group and a ketone group, making it a versatile intermediate in organic synthesis . The compound is known for its unique structural properties, which include a six-membered ring, an aldehyde, and a ketone functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5-propylcyclohexane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the aldol condensation of a suitable aldehyde with a ketone, followed by cyclization and oxidation steps . The reaction conditions often include the use of strong bases like sodium hydroxide or potassium hydroxide and solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. Catalysts like palladium or platinum may be used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-5-propylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Grignard reagents, Organolithium compounds
Major Products Formed
Oxidation: 2-Oxo-5-propylcyclohexane-1-carboxylic acid
Reduction: 2-Hydroxy-5-propylcyclohexane-1-carbaldehyde
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
2-Oxo-5-propylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Oxo-5-propylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, including those involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-5-methylcyclohexane-1-carbaldehyde
- 2-Oxo-5-ethylcyclohexane-1-carbaldehyde
- 2-Oxo-5-butylcyclohexane-1-carbaldehyde
Uniqueness
2-Oxo-5-propylcyclohexane-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
2-oxo-5-propylcyclohexane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-3-8-4-5-10(12)9(6-8)7-11/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRHHWKLNFCJBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(=O)C(C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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